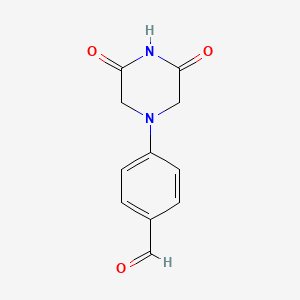![molecular formula C11H18N2O3 B13206325 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol typically involves the cyclization of appropriate precursors. One common method involves the cyclocondensation of arylamidoximes with aldehydes . For instance, the reaction of arylamidoximes with n-butanal in the presence of a suitable catalyst can yield the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxadiazole derivatives.
Reduction: Sodium borohydride is a typical reducing agent for oxadiazole compounds.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and appropriate solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield corresponding oxadiazole N-oxides, while reduction can produce reduced oxadiazole derivatives.
科学研究应用
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol has several scientific research applications, including:
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is not fully elucidated. it is known that oxadiazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the oxadiazole ring allows for hydrogen bonding and other interactions with biological macromolecules, which can modulate their activity .
相似化合物的比较
Similar Compounds
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: This compound features a similar oxadiazole ring but with different substituents, leading to distinct chemical and biological properties.
3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: Another oxadiazole derivative with unique substituents that confer different reactivity and applications.
Uniqueness
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is unique due to its specific combination of the oxadiazole ring and the oxan-4-ol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C11H18N2O3 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C11H18N2O3/c1-2-3-9-12-10(16-13-9)8-11(14)4-6-15-7-5-11/h14H,2-8H2,1H3 |
InChI 键 |
LKGUYIVPQPXMRC-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NOC(=N1)CC2(CCOCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid](/img/structure/B13206256.png)
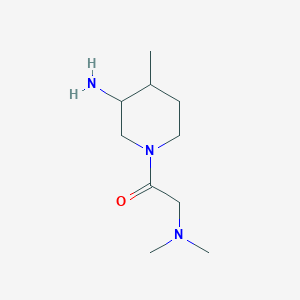
![1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13206268.png)

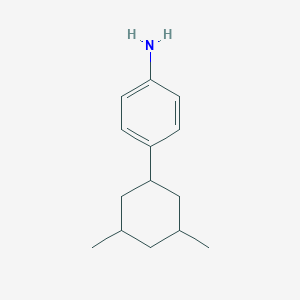
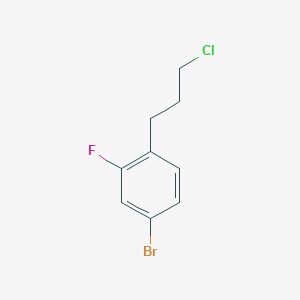
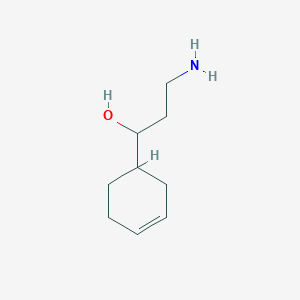
![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate](/img/structure/B13206294.png)
![Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13206300.png)
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13206306.png)
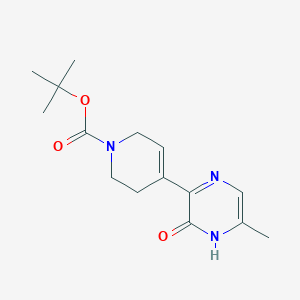
![4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13206315.png)
